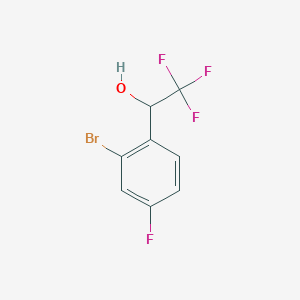
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Numéro de catalogue B8731514
Poids moléculaire: 273.02 g/mol
Clé InChI: QUNRYKLHPBGAPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08063035B2
Procedure details


Charge 2-bromo-4-fluoro-benzaldehyde (6.1 g, 30.1 mmol) and trifluoromethyl trimethylsilane (5.4 g, 36.1 mmol) in THF (50 mL) in a 100-mL round bottom flask. Cool the solution to 0° C. under N2. Add Bu4NF (0.3 g, 1.20 mmol). Stir the mixture at 0° C. for another hour. Add hydrogen chloride (40 mL, 1 M, 40 mmol) to the mixture. Stir the mixture at RT overnight. Dilute the reaction mixture with chloroform. Wash the organic layer with water/aqueous saturated sodium chloride, dry over sodium sulfate, and concentrate in vacuo to give the crude product. Purify by FCC (hexanes/ethyl acetate, 4/1) to give the title compound as a yellow oil (7.40 g, 90%). MS (ES) m/z 273/275 [M+1]+.






Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[F:11][C:12]([Si](C)(C)C)([F:14])[F:13].Cl>C1COCC1.C(Cl)(Cl)Cl.[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]>[Br:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]([OH:5])[C:12]([F:14])([F:13])[F:11] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=O)C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
5.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(F)(F)[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the mixture at 0° C. for another hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir the mixture at RT overnight
|
|
Duration
|
8 (± 8) h
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the organic layer with water/aqueous saturated sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify by FCC (hexanes/ethyl acetate, 4/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC(=C1)F)C(C(F)(F)F)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.4 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
